molecular formula C17H17N3O2S2 B6540452 N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(thiophen-2-yl)acetamide CAS No. 1021225-81-9

N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B6540452
CAS No.: 1021225-81-9
M. Wt: 359.5 g/mol
InChI Key: MPCUHEKERIJVKI-UHFFFAOYSA-N
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Description

N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(thiophen-2-yl)acetamide is a synthetic organic compound featuring a combination of pyridazinone and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • The synthesis generally involves the formation of the pyridazinone core followed by the addition of the thiophene moiety.

  • Specific reaction conditions such as temperature, catalysts, and solvents are optimized to ensure high yield and purity.

  • Typical reagents include hydrazine derivatives and thiophene-based starting materials.

Industrial Production Methods

  • Large-scale production may utilize batch reactors with precise control over reaction parameters.

  • Techniques like chromatography and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidative reactions where functional groups on the thiophene ring are targeted.

  • Reduction: : The compound can be reduced to modify specific functional groups, potentially altering its activity.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially on the thiophene rings.

Common Reagents and Conditions

  • Oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reducing agents such as sodium borohydride.

  • Substitution reactions may require acidic or basic catalysts.

Major Products Formed

  • Oxidation might yield sulfoxides or sulfones.

  • Reduction may produce alcohols or amines.

  • Substitution reactions can introduce various functional groups, significantly altering the molecule's properties.

Scientific Research Applications

Chemistry

  • Used as a building block for creating more complex molecules.

  • Investigated for its potential as a ligand in coordination chemistry.

Biology

  • Examined for its interactions with biological macromolecules.

Medicine

  • Explored for potential therapeutic uses, such as anti-inflammatory or anticancer agents.

  • Structure-activity relationship (SAR) studies help to optimize its pharmacological properties.

Industry

  • Utilized in the synthesis of materials with specific electronic or optical properties.

  • Potential use in developing novel polymers or coatings.

Mechanism of Action

The compound's biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of thiophene and pyridazinone moieties allows for hydrogen bonding, pi-stacking, and other intermolecular interactions. These interactions can inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[4-oxo-3-(thiophen-2-yl)-1,4-dihydropyrimidin-2-yl]propyl}-2-(thiophen-2-yl)acetamide: : Similar structural motif with a pyrimidinone core instead of a pyridazinone.

  • N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridin-2-yl]propyl}-2-(thiophen-2-yl)acetamide: : Contains a pyridinone core.

Uniqueness

  • The pyridazinone core in N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-2-(thiophen-2-yl)acetamide may confer unique electronic properties, potentially enhancing its interaction with biological targets.

  • The precise arrangement of thiophene rings can affect the compound's reactivity and stability compared to its analogues.

Conclusion

This compound is a versatile compound with diverse applications in research and industry. Its unique combination of functional groups enables a wide range of chemical reactions, contributing to its potential as a valuable tool in various scientific fields.

Properties

IUPAC Name

N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c21-16(12-13-4-1-10-23-13)18-8-3-9-20-17(22)7-6-14(19-20)15-5-2-11-24-15/h1-2,4-7,10-11H,3,8-9,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCUHEKERIJVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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